N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
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Overview
Description
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pteridine core, a phenyl group, and a phenylpiperazine moiety. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus making them a key target for anticonvulsant drugs .
Mode of Action
This compound: interacts with its targets by binding to the neuronal voltage-sensitive sodium channels . This binding can moderate the activity of these channels, potentially altering the excitability of the neurons .
Biochemical Pathways
The exact biochemical pathways affected by This compound Its anticonvulsant activity suggests it may influence pathways involved in neuronal excitability and seizure activity . By binding to voltage-sensitive sodium channels, it could affect the propagation of action potentials, thereby influencing the biochemical pathways associated with these processes .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the modulation of neuronal excitability. By binding to voltage-sensitive sodium channels, it can potentially alter the generation and propagation of action potentials in neurons . This could result in a reduction in seizure activity, which is a common symptom of epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated pteridine rings.
Scientific Research Applications
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant and acetylcholinesterase inhibitory activities
Comparison with Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Biological Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C22H21N7 |
Molecular Weight | 383.449 g/mol |
CAS Number | 946218-72-0 |
SMILES Notation | NC1=NC2=C(N=C(N1C(=O)N2)C)C(=C)C=C(C)C)C(C)C |
The compound contains a pteridine core, which is known for its role in various biological processes, including enzyme catalysis and cellular signaling.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of the Pteridine Core : This is usually achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The phenylpiperazine moiety is added via nucleophilic substitution or coupling reactions.
- Optimization of Reaction Conditions : Factors such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.
This compound primarily interacts with neuronal voltage-sensitive sodium channels. Its binding alters neuronal excitability, which is crucial in conditions such as epilepsy. The compound's anticonvulsant activity suggests it modulates pathways involved in the generation and propagation of action potentials in neurons .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticonvulsant Activity : Studies have shown that derivatives of this compound can significantly reduce seizure activity in animal models .
- Acetylcholinesterase Inhibition : It has been investigated for potential effects on cholinergic signaling pathways, which are vital in neurodegenerative diseases .
- Antitumor Activity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Anticonvulsant Studies :
- Antitumor Activity Evaluation :
- Structure–Activity Relationship (SAR) :
Properties
IUPAC Name |
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7/c1-3-7-17(8-4-1)25-21-19-20(24-12-11-23-19)26-22(27-21)29-15-13-28(14-16-29)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJGECOYRCIUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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